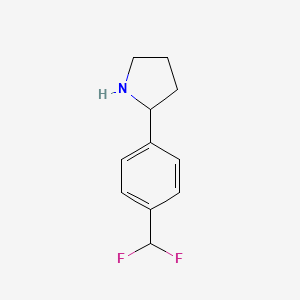

2-(4-(Difluoromethyl)phenyl)pyrrolidine

Description

Historical Context and Evolution of Pyrrolidine-Based Scaffolds in Synthetic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and catalysts. mdpi.comgoogle.com Its prevalence stems from its favorable physicochemical properties, including its ability to impart water solubility and act as a hydrogen bond acceptor. Historically, the synthesis of pyrrolidine derivatives has been a central theme in organic chemistry, with early methods often relying on the functionalization of naturally occurring amino acids like proline. nih.gov

Over the decades, synthetic methodologies have evolved dramatically, providing chemists with a diverse toolkit to construct and functionalize the pyrrolidine core with high levels of control over stereochemistry. mdpi.comtandfonline.com The development of catalytic asymmetric methods, in particular, has been instrumental in accessing enantiomerically pure pyrrolidine derivatives, which is often crucial for their biological activity. mdpi.com The versatility of the pyrrolidine scaffold has allowed for its incorporation into a wide range of biologically active molecules, demonstrating its status as a "privileged scaffold" in medicinal chemistry. mdpi.comgoogle.com This historical and ongoing development provides the essential backdrop for the synthesis and investigation of novel derivatives like 2-(4-(Difluoromethyl)phenyl)pyrrolidine.

The Strategic Significance of Difluoromethylation in Modulating Molecular Properties

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to fine-tune their biological and physical properties. The difluoromethyl (CHF2) group, in particular, has garnered significant attention due to its unique electronic and steric characteristics. researchgate.netresearchgate.net It is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding interactions, which can be critical for target engagement. researchgate.net

Current Research Frontiers and Prospective Avenues for this compound

While extensive research has been conducted on pyrrolidine-containing compounds and the impact of difluoromethylation in general, specific investigations into this compound are still emerging. The commercially available (S)-enantiomer, identified by its CAS number 1212866-71-1, suggests its utility as a building block in medicinal chemistry and drug discovery programs. bldpharm.com

Current research frontiers likely involve the incorporation of this scaffold into larger, more complex molecules to probe their biological activity. The intrinsic properties of the this compound moiety—combining the structural rigidity and chirality of the pyrrolidine ring with the electronic modulation of the difluoromethyl group—make it an attractive candidate for targeting a variety of biological systems.

Prospective avenues for research could include:

Synthesis of Analogues: The development of synthetic routes to access a variety of substituted derivatives of this compound will be crucial for establishing structure-activity relationships (SAR).

Biological Screening: Evaluation of the compound and its analogues against a wide range of biological targets, such as enzymes and receptors, could uncover novel therapeutic applications.

Catalyst Development: The chiral nature of this compound makes it a potential ligand for asymmetric catalysis, a key area of modern organic synthesis.

As research progresses, detailed findings on the synthesis, properties, and applications of this specific compound are anticipated to be published in the scientific literature, further elucidating its potential in advanced chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

2-[4-(difluoromethyl)phenyl]pyrrolidine |

InChI |

InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10-11,14H,1-2,7H2 |

InChI Key |

SJINQHYPUMFBAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Difluoromethyl Phenyl Pyrrolidine and Its Enantiomers

Strategies for the Construction of the Pyrrolidine (B122466) Core

The pyrrolidine ring is a ubiquitous scaffold in biologically active compounds, and numerous methods have been developed for its synthesis. mdpi.comnih.gov For a 2-substituted structure like the target compound, achieving high stereoselectivity is paramount.

Asymmetric cyclization reactions, particularly [3+2] cycloadditions, represent a powerful strategy for the enantioselective synthesis of highly functionalized pyrrolidines. acs.org These reactions involve the combination of a three-atom component (like an azomethine ylide) and a two-atom component (an alkene or alkyne) to form the five-membered ring, often with the simultaneous creation of multiple stereocenters. acs.org

Transition-metal catalysis is central to many of these transformations. For instance, silver(I)-based catalysts have been shown to be effective in promoting asymmetric [3+2] cycloadditions of iminoesters with various electron-deficient alkenes. acs.org By carefully selecting the chiral ligand, researchers can control the diastereoselectivity and enantioselectivity of the reaction, leading to either exo or endo products with high fidelity. acs.org The choice of catalyst system, such as AgHMDS/DTBM-Segphos or Ag₂O/CA-AA-Amidphos, can be tuned to favor specific stereochemical outcomes. acs.org

Table 1: Examples of Silver-Catalyzed Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

| Dipolarophile | Catalyst System | dr (exo/endo) | ee (exo) (%) | Reference |

| Methyl acrylate | Ag₂O / F-Amphos | >95:5 | 98 | acs.org |

| Dimethyl maleate | AgOAc / Ph-bodaphos | >99:1 | >99 | acs.org |

| α-Aryl acrylate | Ag₂O / CA-AA-Amidphos | >99:1 | >99 | acs.org |

Beyond de novo cyclizations, chiral pyrrolidine derivatives are frequently synthesized from readily available chiral starting materials, a strategy known as the "chiral pool" approach. L-proline and its derivatives, such as trans-4-hydroxy-L-proline, are common and cost-effective starting points for accessing a wide range of enantiopure pyrrolidines. mdpi.com

Another established method involves the diastereoselective addition of nucleophiles to chiral imines or iminium ions. acs.org For example, chiral N-protected hemiaminals derived from pyroglutamic acid can react with electron-rich aromatic compounds under Lewis acidic conditions to yield 2-arylpyrrolidines. The stereochemical outcome of such additions can often be controlled by the nature of the nitrogen-protecting group. acs.org Similarly, kinetic resolution of racemic 2-arylpyrrolidines using a chiral base system, followed by electrophilic trapping, can provide access to both enantiomers of the target scaffold. nih.gov

Introduction of the 4-(Difluoromethyl)phenyl Moiety

The difluoromethyl (CF₂H) group is of significant interest in medicinal chemistry, where it can act as a lipophilic hydrogen bond donor or a bioisostere for hydroxyl or thiol groups. princeton.edunih.gov Its introduction onto an aromatic ring can be achieved through several modern synthetic methods.

Radical difluoromethylation has become a versatile tool for installing the CF₂H group, often under mild conditions compatible with complex molecules. researchgate.net A prominent strategy involves metallaphotoredox catalysis, which merges photoredox catalysis with a transition metal cycle. In one such system, bromodifluoromethane (B75531) (CF₂HBr), a commercially available gas, serves as the source of the difluoromethyl radical. princeton.edu The reaction is initiated by a photocatalyst that, upon irradiation with visible light, facilitates the generation of a silyl (B83357) radical. This silyl radical then abstracts a bromine atom from CF₂HBr to produce the key •CF₂H radical. princeton.edumdpi.com This radical is then captured by a nickel(II)-aryl complex (formed from an aryl bromide), leading to an aryl-Ni(III)-CF₂H intermediate that reductively eliminates to furnish the desired difluoromethylarene product. princeton.edumdpi.com

Table 2: Metallaphotoredox Difluoromethylation of Aryl Bromides

| Aryl Bromide Substrate | Yield (%) | Reference |

| 4-Bromobiphenyl | 85 | princeton.edu |

| Methyl 4-bromobenzoate | 81 | princeton.edu |

| 2-Bromonaphthalene | 78 | princeton.edu |

| 3-Bromopyridine | 70 | princeton.edu |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, providing reliable methods for forming carbon-carbon bonds. researchgate.netnih.gov These reactions are well-suited for introducing a pre-formed difluoromethylphenyl group. The Negishi cross-coupling, for example, has been successfully applied to couple aryl halides with a (difluoromethyl)zinc reagent. nih.gov This zinc reagent, often stabilized with a diamine ligand like TMEDA, can be prepared and used to transfer the difluoromethyl group to a palladium center, which then couples with an aryl iodide or bromide to form the Ar-CF₂H bond. researchgate.netnih.gov

Alternatively, Suzuki-type couplings using arylboronic acids are also viable. rsc.org A 4-(difluoromethyl)phenylboronic acid can be coupled with a suitable pyrrolidine-based electrophile. The broad functional group tolerance and mild conditions of many palladium-catalyzed reactions make them highly attractive for the synthesis of complex molecules. researchgate.net The key steps in the catalytic cycle typically involve oxidative addition of the electrophile to a Pd(0) complex, transmetalation with the organometallic nucleophile, and reductive elimination to yield the final product and regenerate the catalyst. elsevierpure.com

Table 3: Palladium-Catalyzed Negishi Coupling for Difluoromethylation

| Aryl Halide | Ligand/Reagent | Yield (%) | Reference |

| 4-Iodoacetophenone | (Difluoromethyl)zinc reagent | 92 | nih.gov |

| Ethyl 4-iodobenzoate | (Difluoromethyl)zinc reagent | 89 | nih.gov |

| 4-Bromobenzonitrile | (Difluoromethyl)zinc reagent | 80 | nih.gov |

Advanced Synthetic Protocols for Enantiopure 2-(4-(Difluoromethyl)phenyl)pyrrolidine

To synthesize a specific enantiomer of this compound, an advanced protocol would strategically combine the methodologies described above. A convergent approach, where the chiral pyrrolidine and the difluoromethylated aryl group are prepared separately and then joined, is one option. However, a linear approach featuring late-stage functionalization can also be highly effective.

One plausible and advanced synthetic route could be as follows:

Asymmetric Arylation: Start with an enantiopure N-protected proline derivative. A directed C-H arylation or a coupling reaction with a suitable di-halogenated benzene, such as 1-bromo-4-iodobenzene, could be employed to stereoselectively install the aryl ring at the 2-position, yielding enantiopure N-protected 2-(4-bromophenyl)pyrrolidine. The higher reactivity of the iodo-substituent would favor selective coupling at that position.

Late-Stage Radical Difluoromethylation: With the chiral core constructed, the bromo-substituent on the phenyl ring serves as a handle for the introduction of the difluoromethyl group. The metallaphotoredox-catalyzed difluoromethylation using bromodifluoromethane, as developed by MacMillan and colleagues, is ideally suited for this step. princeton.edumdpi.com This reaction is known for its mild conditions and high functional group tolerance, making it compatible with the pyrrolidine scaffold.

Deprotection: The final step would involve the removal of the nitrogen protecting group (e.g., Boc, Cbz) under standard conditions to yield the target enantiopure this compound.

This protocol leverages the chirality of a natural amino acid for stereocontrol and employs a state-of-the-art radical reaction for the challenging C-CF₂H bond formation, representing a robust and modern approach to the target molecule.

Organocatalytic Enantioselective Synthesis

The development of organocatalysis has provided powerful tools for the asymmetric synthesis of chiral molecules, often with high enantioselectivity and under mild reaction conditions. mdpi.comnih.gov Proline and its derivatives have emerged as highly effective catalysts for a variety of transformations, including the formation of substituted pyrrolidines. mdpi.comnih.gov

While a specific organocatalytic method for the direct synthesis of this compound has not been extensively documented in publicly available literature, established organocatalytic strategies for the synthesis of 2-aryl-pyrrolidines can be proposed. A plausible approach involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated imine or a related electrophile.

For instance, a bifunctional thiourea (B124793) catalyst could be employed to facilitate the asymmetric Michael addition of a suitable carbon nucleophile to an imine derived from 4-(difluoromethyl)benzaldehyde. beilstein-archives.org Such catalysts are known to activate both the electrophile and the nucleophile through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. The general reaction scheme is depicted below:

Scheme 1: Proposed Organocatalytic Asymmetric Synthesis

Where Ar = 4-(difluoromethyl)phenyl

The enantioselectivity of these reactions is often high, with reports of enantiomeric excesses (ee) exceeding 90% for analogous systems. rsc.org The choice of catalyst, solvent, and reaction conditions is crucial for achieving optimal results.

Table 1: Key Features of Organocatalytic Approaches

| Feature | Description |

| Catalysts | Proline, diarylprolinol silyl ethers, cinchona alkaloids, thioureas |

| Key Reactions | Asymmetric Michael addition, Mannich reaction, [3+2] cycloaddition |

| Advantages | Metal-free, mild conditions, high enantioselectivity |

| Challenges | Substrate scope, catalyst loading, reaction times |

Diastereoselective Synthesis and Chiral Resolution Techniques

An alternative strategy for obtaining enantiomerically pure this compound involves a diastereoselective synthesis followed by the separation of the resulting diastereomers or a classical resolution of a racemic mixture.

A common diastereoselective approach involves the addition of a Grignard reagent to a chiral imine. acs.org For the synthesis of the target compound, this would entail the reaction of 4-(difluoromethyl)phenylmagnesium bromide with a chiral imine derived from a readily available chiral amine, such as (R)- or (S)-1-phenylethylamine. The stereochemistry of the chiral auxiliary directs the nucleophilic addition to one face of the imine, leading to a diastereomeric mixture of the corresponding amine, which can then be cyclized to the pyrrolidine. The diastereomers can often be separated by chromatography.

Alternatively, a racemic mixture of this compound can be synthesized and then resolved into its constituent enantiomers. A well-established method for chiral resolution is the formation of diastereomeric salts with a chiral resolving agent. nih.gov For a basic compound like a pyrrolidine derivative, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid can be used. nih.gov

The process involves dissolving the racemic pyrrolidine and the chiral acid in a suitable solvent. The resulting diastereomeric salts will have different solubilities, allowing for the selective crystallization of one diastereomer. Subsequent treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched free amine.

Table 2: Chiral Resolution via Diastereomeric Salt Formation

| Step | Description |

| 1. Salt Formation | Racemic this compound is reacted with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid). |

| 2. Crystallization | The resulting mixture of diastereomeric salts is crystallized from a suitable solvent. One diastereomer crystallizes preferentially due to lower solubility. |

| 3. Separation | The crystalline diastereomer is separated by filtration. |

| 4. Liberation | The pure diastereomer is treated with a base to liberate the enantiomerically pure pyrrolidine. |

A patent for the synthesis of the similar compound, R-2-(2,5-difluorophenyl)pyrrolidine, describes a reduction of a cyclic imine using a chiral acid and ammonia (B1221849) borane (B79455) to achieve high enantioselectivity, which represents another potential route. google.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.govresearchgate.netmdpi.com These principles can be applied to the synthesis of this compound to enhance its sustainability.

One of the key aspects of green chemistry is the use of environmentally benign solvents. mdpi.com Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). mdpi.com For instance, some multicomponent reactions for the synthesis of N-heterocycles have been successfully carried out in water or ethanol/water mixtures. arabjchem.org

The use of reusable catalysts is another important green chemistry principle. Heterogeneous catalysts, such as mixed oxides or catalysts supported on solid matrices, can be easily separated from the reaction mixture and reused, reducing waste and cost. arabjchem.org For example, natural carbohydrate-based solid acid catalysts have been used for the diastereoselective synthesis of substituted pyrrolidines.

Furthermore, one-pot multicomponent reactions are inherently greener as they reduce the number of synthetic steps, minimize waste generation from intermediate purifications, and save time and energy. arabjchem.org The organocatalytic one-pot synthesis of 2-aryl-2,3-dihydro-4-quinolones from o-aminoacetophenones and aryl aldehydes, which is metal-free and solvent-free, serves as an excellent example of a green synthetic approach that could be conceptually applied to pyrrolidine synthesis. rsc.org

Table 3: Application of Green Chemistry Principles

| Principle | Application in Pyrrolidine Synthesis |

| Alternative Solvents | Use of water, ethanol, or bio-based solvents. mdpi.com |

| Catalysis | Employment of reusable heterogeneous catalysts or biodegradable organocatalysts. arabjchem.org |

| Atom Economy | Designing reactions, such as cycloadditions, that incorporate all atoms from the reactants into the final product. |

| Process Intensification | Utilizing one-pot, multicomponent reactions to reduce steps and waste. rsc.orgarabjchem.org |

Chemical Reactivity and Derivatization of 2 4 Difluoromethyl Phenyl Pyrrolidine

Reactivity at the Pyrrolidine (B122466) Nitrogen Center

The secondary amine within the pyrrolidine ring is a primary site for functionalization, readily undergoing reactions typical of nucleophilic nitrogen centers.

Acylation and Alkylation Reactions

The nitrogen atom of the pyrrolidine ring in 2-(4-(difluoromethyl)phenyl)pyrrolidine can be readily acylated and alkylated to introduce a variety of substituents. These reactions are fundamental for modifying the compound's steric and electronic properties.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base, affords the corresponding N-amides. For instance, the acylation of similar 2-arylpyrrolidines proceeds efficiently to yield N-acylated products. These reactions are crucial for the synthesis of various derivatives, including those with biological relevance nih.gov. The choice of base and solvent is critical to ensure high yields and prevent side reactions.

Alkylation: N-alkylation can be achieved using alkyl halides or other electrophilic alkylating agents. Similar to other secondary amines, the pyrrolidine nitrogen acts as a nucleophile, displacing a leaving group on the alkylating agent researchgate.netwikipedia.org. The reaction conditions can be tailored to favor mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated derivatives rsc.org.

Table 1: Representative N-Acylation and N-Alkylation Reactions of 2-Arylpyrrolidines This table presents generalized reaction conditions based on analogous transformations of similar compounds.

| Reaction Type | Substrate | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Acylation | 2-Arylpyrrolidine | Acetyl Chloride | Dichloromethane | Triethylamine, 0 °C to rt | N-Acetyl-2-arylpyrrolidine |

| Alkylation | 2-Arylpyrrolidine | Methyl Iodide | Acetonitrile | Potassium Carbonate, rt | N-Methyl-2-arylpyrrolidine |

| Reductive Amination | 2-Arylpyrrolidine | Acetone, Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Acetic Acid (cat.), rt | N-Isopropyl-2-arylpyrrolidine |

Heterocycle Functionalization

Beyond simple N-substitution, the pyrrolidine ring itself can undergo various functionalization reactions. These transformations can introduce new stereocenters or alter the ring's conformation and substitution pattern. While specific examples for this compound are not extensively documented, reactions on analogous systems provide insight into potential transformations.

For example, multicomponent reactions have been employed to synthesize highly substituted pyrrolidine derivatives tandfonline.com. Cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, offer a powerful strategy for constructing complex pyrrolidine-containing scaffolds acs.org. Furthermore, ring-contraction reactions of larger heterocycles like pyridines can provide access to functionalized pyrrolidines chemistrytalk.org. These advanced synthetic methods open avenues for creating novel analogs of this compound with diverse functionalities.

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CHF2) group is a key feature of the molecule, imparting unique electronic properties and serving as a versatile handle for further chemical manipulation.

Nucleophilic Substitution Reactions of the Difluoromethyl Moiety

The difluoromethyl group can participate in nucleophilic substitution reactions, although this often requires activation. Direct displacement of a fluoride (B91410) ion is challenging due to the strength of the C-F bond. However, the acidity of the hydrogen atom on the difluoromethyl group allows for deprotonation to form a difluoromethyl anion, which can then react with various electrophiles cas.cn. This approach has been utilized in the difluoromethylation of a range of nucleophiles, including O-, S-, N-, and C-nucleophiles .

Alternatively, reagents have been developed to act as difluorocarbene sources, which can then react with nucleophiles . While direct nucleophilic substitution on the difluoromethyl group of this compound is not a common transformation, its reactivity can be harnessed through these indirect methods.

Oxidative and Reductive Manipulations of the Difluoromethyl Group

The difluoromethyl group can be subjected to both oxidative and reductive transformations, although these reactions can be challenging and may require specific reagents and conditions.

Oxidative Manipulations: The oxidation of a difluoromethyl group to a carbonyl group (e.g., an aldehyde or carboxylic acid) is a synthetically useful transformation. However, the high stability of the C-F bonds makes this oxidation difficult. Strong oxidizing agents or specific catalytic systems are often required. For instance, oxidative cleavage of aromatic rings bearing fluorinated substituents has been observed under harsh conditions nih.govnih.gov. The selective oxidation of the difluoromethyl group without affecting the pyrrolidine or the phenyl ring would necessitate carefully controlled reaction conditions.

Reductive Manipulations: The reduction of a difluoromethyl group to a methyl group can be achieved using powerful reducing agents. However, such a reduction is not a common transformation and would likely require forcing conditions that could also affect other functional groups in the molecule. More commonly, trifluoromethyl groups are reduced to difluoromethyl groups, highlighting the general stability of the CHF2 moiety to reduction rsc.org.

Reactions at the Phenyl Ring System

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, with the regiochemical outcome being governed by the directing effects of the two substituents: the 2-pyrrolidinyl group and the 4-difluoromethyl group.

The 2-pyrrolidinyl group, being an N-alkyl substituent, is an activating group and an ortho-, para-director due to the electron-donating resonance effect of the nitrogen lone pair pressbooks.publumenlearning.com. This would direct incoming electrophiles to the positions ortho and para to the point of attachment of the pyrrolidine ring.

Conversely, the difluoromethyl group is considered to be a deactivating group due to the strong inductive electron-withdrawing effect of the two fluorine atoms. Generally, deactivating groups are meta-directors stackexchange.comlibretexts.orglibretexts.org.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table outlines the expected major products based on the directing effects of the existing substituents.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitro-4-(difluoromethyl)phenyl)pyrrolidine |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromo-4-(difluoromethyl)phenyl)pyrrolidine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(3-Acetyl-4-(difluoromethyl)phenyl)pyrrolidine |

Electrophilic Aromatic Substitution Reactions

The difluoromethyl (-CHF2) group on the phenyl ring of this compound is an ortho-, para-directing deactivator for electrophilic aromatic substitution. uci.edu The fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring via the inductive effect, which makes the ring less reactive towards electrophiles compared to unsubstituted benzene. uci.edumasterorganicchemistry.com However, the lone pairs on the fluorine atoms can participate in resonance, which directs incoming electrophiles to the ortho and para positions. uci.edu Since the para position is already occupied by the pyrrolidine substituent, electrophilic substitution is expected to occur primarily at the positions ortho to the difluoromethyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org The conditions for these reactions would likely need to be harsher (e.g., higher temperatures, stronger Lewis acids) than those used for more activated aromatic rings.

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Major Product(s) | Expected Observations |

| Nitration | HNO₃, H₂SO₄ | 2-(4-(Difluoromethyl)-2-nitrophenyl)pyrrolidine | Requires forcing conditions due to the deactivating nature of the -CHF₂ group. |

| Bromination | Br₂, FeBr₃ | 2-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine | The reaction would likely show high regioselectivity for the ortho position. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(2-Acetyl-4-(difluoromethyl)phenyl)pyrrolidine | Strong Lewis acid is necessary to overcome the deactivation of the ring. |

This table presents hypothetical data based on established principles of electrophilic aromatic substitution.

Metal-Catalyzed Functionalizations of the Aryl Ring

The presence of a carbon-hydrogen (C-H) bond on the aromatic ring allows for functionalization through metal-catalyzed cross-coupling reactions. wiley.com Palladium-catalyzed reactions are particularly prevalent for C-H activation and the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The pyrrolidine ring can act as a directing group, facilitating ortho-C-H activation.

For instance, a directed C-H arylation could be achieved using a palladium catalyst and an aryl halide. The nitrogen atom of the pyrrolidine ring can coordinate to the palladium center, bringing the catalyst into proximity with the ortho C-H bonds of the phenyl ring, leading to selective functionalization at that position.

Table 2: Hypothetical Metal-Catalyzed Aryl Ring Functionalizations

| Reaction Type | Catalyst System | Coupling Partner | Potential Product |

| Directed C-H Arylation | Pd(OAc)₂, PPh₃ | Aryl-Br | 2-(2-Aryl-4-(difluoromethyl)phenyl)pyrrolidine |

| Suzuki Coupling (if aryl halide is present) | Pd(PPh₃)₄, Base | Arylboronic acid | 2-(Aryl-substituted-4-(difluoromethyl)phenyl)pyrrolidine |

| Buchwald-Hartwig Amination (if aryl halide is present) | Pd₂(dba)₃, Ligand, Base | Amine | 2-(Amino-substituted-4-(difluoromethyl)phenyl)pyrrolidine |

This table presents hypothetical data based on known metal-catalyzed reactions.

Stereoselective Transformations of this compound

The pyrrolidine ring in this compound contains a stereocenter at the C2 position. This chirality is a key feature for many of its potential applications and thus, transformations that can control or modify this stereocenter are of significant interest. scilit.comnih.gov

Stereoselective synthesis of pyrrolidine derivatives can be achieved through various methods, including the reduction of substituted pyrroles or the cyclization of acyclic precursors. researchgate.netmdpi.com For the pre-existing chiral center in this compound, derivatization reactions can be designed to proceed with either retention or inversion of configuration.

For example, N-alkylation or N-acylation of the pyrrolidine nitrogen does not affect the C2 stereocenter. However, reactions that involve the cleavage and formation of bonds at the stereocenter would require careful selection of reagents and conditions to control the stereochemical outcome. The synthesis of specific stereoisomers of pyrrolidine-containing drugs often relies on the use of chiral starting materials like proline or 4-hydroxyproline. nih.gov

Furthermore, the pyrrolidine ring can be a substrate for various transformations. For instance, α-lithiation followed by reaction with an electrophile could introduce a substituent at the C5 position. The stereoselectivity of such a reaction would be influenced by the existing stereocenter at C2.

Table 3: Examples of Stereoselective Transformations

| Transformation | Reagents | Expected Stereochemical Outcome | Product Type |

| N-Acylation | Acyl chloride, Base | Retention of configuration at C2 | N-Acyl-2-(4-(difluoromethyl)phenyl)pyrrolidine |

| Catalytic Hydrogenation of the aromatic ring | H₂, Rh/C | Creation of new stereocenters in the cyclohexane (B81311) ring | 2-(4-(Difluoromethyl)cyclohexyl)pyrrolidine |

| α-Functionalization | 1. s-BuLi, TMEDA 2. Electrophile (E⁺) | Diastereoselective addition of E⁺ | 2-(4-(Difluoromethyl)phenyl)-5-E-pyrrolidine |

This table presents hypothetical data based on known stereoselective transformations of pyrrolidines.

Biological Activities and Molecular Mechanisms of 2 4 Difluoromethyl Phenyl Pyrrolidine

Enzyme Inhibition and Modulation Studies

The potential for 2-(4-(difluoromethyl)phenyl)pyrrolidine to act as an enzyme inhibitor or modulator can be inferred from the known activities of similar structures. The pyrrolidine (B122466) scaffold is a common feature in many enzyme inhibitors, and the electronic properties of the difluoromethyl group can significantly influence binding interactions.

Characterization of Enzyme Binding Affinities and Kinetics

Specific data on the enzyme binding affinities (such as Ki or IC50 values) and the kinetics of inhibition by this compound are not currently reported in the scientific literature. However, related compounds have shown inhibitory activity against various enzymes. For instance, derivatives of pyrrolidine have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. researchgate.netnih.gov The binding affinity of these compounds is often determined by the substituents on the pyrrolidine and any attached aromatic rings.

To illustrate the types of data that would be relevant, a hypothetical data table for enzyme inhibition is presented below.

Hypothetical Enzyme Inhibition Data for this compound Analogs

| Target Enzyme | Analog Compound | Inhibition Constant (Ki, nM) | IC50 (nM) |

| Enzyme X | Analog A (4-CF3) | 15 | 45 |

| Enzyme X | Analog B (4-Cl) | 50 | 120 |

| Enzyme Y | Analog A (4-CF3) | 250 | 600 |

| Enzyme Y | Analog B (4-Cl) | 800 | 1500 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Structural Biology Approaches to Enzyme-Ligand Interactions

Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are crucial for understanding how a ligand binds to an enzyme's active site. For this compound, no such structural studies have been published. However, research on analogous compounds provides insights into potential binding modes. For example, the pyrrolidine ring can form key hydrogen bonds and hydrophobic interactions within an enzyme's active site. The phenyl group can engage in pi-stacking or hydrophobic interactions, while the difluoromethyl group can participate in specific hydrogen bonds.

Receptor Binding and Signaling Pathway Modulation

The interaction of this compound with various receptors is another area of potential biological activity, given the prevalence of the phenylpyrrolidine scaffold in central nervous system (CNS) active compounds.

Radioligand Binding Assays and Receptor Selectivity Profiling

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. There is no publicly available data from such assays for this compound. Phenylpyrrolidine derivatives have been explored as ligands for a variety of receptors, including dopamine (B1211576) and histamine (B1213489) receptors. nih.gov The substitution pattern on the phenyl ring is a critical determinant of both affinity and selectivity.

Below is a hypothetical table illustrating the kind of data that would be generated from receptor binding assays.

Hypothetical Receptor Binding Profile for this compound

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D2 | 150 |

| Serotonin 5-HT2A | 800 |

| Histamine H3 | 450 |

| Adrenergic α1 | >10,000 |

This table is for illustrative purposes only and does not represent actual experimental data.

Investigating Downstream Cellular Signaling Cascades

Upon binding to a receptor, a ligand can modulate downstream cellular signaling pathways. For example, compounds acting on G-protein coupled receptors (GPCRs) can influence the production of second messengers like cAMP or inositol (B14025) phosphates. The effect of this compound on any specific signaling cascade has not been reported. Research on similar molecules, such as positive allosteric modulators of metabotropic glutamate (B1630785) receptor 4 (mGluR4), has demonstrated the ability of pyrrolidine-containing compounds to influence complex signaling networks within the cell. nih.gov

The Role of the Difluoromethyl Group in Enhancing Target Interactions

The difluoromethyl (CHF2) group possesses unique properties that make it a valuable substituent in medicinal chemistry. It is often considered a bioisostere of a hydroxyl, thiol, or even a methyl group, but with distinct electronic characteristics. researchgate.net

One of the key features of the difluoromethyl group is its ability to act as a hydrogen bond donor. researchgate.net The hydrogen atom in the CHF2 group is sufficiently acidic to form hydrogen bonds with appropriate acceptor atoms (like oxygen or nitrogen) in a biological target, such as an enzyme or receptor. This interaction can significantly contribute to the binding affinity and selectivity of a molecule.

Furthermore, the difluoromethyl group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl group. researchgate.net This modulation of lipophilicity can influence a compound's pharmacokinetic properties, such as its ability to cross cell membranes. The strong electron-withdrawing nature of the two fluorine atoms also impacts the electronic properties of the attached phenyl ring, which can in turn affect its interactions with biological targets. nih.gov This electronic modulation can be crucial for optimizing the potency and metabolic stability of a drug candidate. nih.gov

Computational Analysis of Binding Energetics and Conformational Effects

While specific computational studies on this compound are not extensively available in the public domain, analysis of related fluorinated ligands provides valuable insights into its potential binding energetics. The introduction of fluorine atoms into small molecule inhibitors can significantly enhance their activity through multipolar interactions with the protein backbone. acs.orgnih.gov For instance, trifluoromethyl groups have been shown to improve inhibitory activity by forming short-distance multipolar interactions. acs.org It is plausible that the difluoromethyl group in this compound engages in similar C–F···C=O interactions, which can increase binding affinity by as much as 10-fold compared to non-fluorinated analogues. acs.org

Molecular dynamics simulations on related compounds have demonstrated that hydrophobic residues within a binding pocket often contribute significantly to the binding energy. nih.gov The phenyl ring of the compound likely engages in π-π stacking interactions with aromatic residues such as phenylalanine, while the pyrrolidine ring can form hydrogen bonds and hydrophobic interactions. nih.gov The conformational flexibility of the pyrrolidine ring, which can adopt various puckered conformations, is a critical determinant of its binding mode and affinity. nih.gov

Table 1: Predicted Binding Energetics of this compound with a Hypothetical Protein Target

| Interaction Type | Predicted Energy Contribution (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Multipolar C-F···C=O | -2.0 to -5.0 | Glycine, Alanine (Backbone Carbonyls) |

| π-π Stacking | -3.0 to -4.0 | Phenylalanine, Tyrosine, Tryptophan |

| Hydrogen Bonding (N-H of pyrrolidine) | -1.5 to -3.0 | Aspartate, Glutamate, Serine |

| Hydrophobic Interactions | -2.5 to -4.5 | Leucine, Isoleucine, Valine |

Note: The data in this table is hypothetical and extrapolated from studies on similar compounds to illustrate potential binding energetics.

Influence on Ligand-Protein Recognition and Specificity

The specificity of a ligand for its protein target is a cornerstone of rational drug design. The structural features of this compound are likely to play a crucial role in its recognition and specificity. The pyrrolidine nucleus itself can confer selectivity. For example, the introduction of a chiral pyrrolidine can promote selectivity towards certain protein isoforms. nih.gov The stereochemistry at the 2-position of the pyrrolidine ring is particularly important for defining the spatial orientation of the difluoromethylphenyl group, which in turn dictates its interactions within a binding site. nih.gov

The difluoromethyl group, beyond its role in binding energetics, can also influence specificity. The substitution pattern on the phenyl ring is critical; for instance, a para-substituent, as in this compound, can lead to different biological activities compared to ortho- or meta-substituents. nih.gov The ability of fluorine to form specific, geometrically defined interactions can enhance selectivity for a target protein over other structurally similar proteins. nih.gov The interplay between the conformational constraints of the pyrrolidine ring and the electronic nature of the difluoromethylphenyl moiety ultimately governs the compound's specificity profile. nih.govnih.gov

Mechanisms of Action at the Cellular and Subcellular Level

Probing Cellular Permeability and Distribution

The cellular permeability and subcellular distribution of this compound are critical parameters influencing its biological activity. While direct experimental data for this compound is limited, studies on related molecules can offer predictive insights. For instance, a study on a phenyl-pyrrolidine derivative highlighted the challenges in achieving effective myocardial distribution, suggesting that tissue-specific targeting can be a significant hurdle. nih.gov

The physicochemical properties of this compound, such as its lipophilicity, will heavily influence its ability to passively diffuse across cell membranes. The difluoromethyl group is expected to increase lipophilicity compared to a non-fluorinated analogue, potentially enhancing membrane permeability. However, excessive lipophilicity can also lead to non-specific binding to cellular components and sequestration in adipose tissues, as observed with other highly fluorinated compounds. nih.gov The basic nitrogen of the pyrrolidine ring can become protonated at physiological pH, which would decrease its passive permeability but could make it a substrate for active transport mechanisms.

Effects on Specific Cellular Processes and Biological Pathways

The potential effects of this compound on cellular processes are likely linked to its ability to modulate the activity of specific protein targets. Pyrrolidine-containing compounds have been implicated in a variety of cellular effects. For example, a structurally related pyrrolidine derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, was found to inhibit the Toll-like receptor (TLR) signaling pathways. nih.gov This compound suppressed the activation of key transcription factors such as NF-κB and IRF3, which are central to inflammatory responses. nih.gov This suggests that this compound could potentially exhibit anti-inflammatory properties by targeting components of similar signaling cascades.

Furthermore, phenyl-pyrrolidine derivatives have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways. nih.gov Inhibition of the mPTP component cyclophilin D by such compounds has been shown to be cytoprotective. nih.gov Given these precedents, it is conceivable that this compound could influence cellular processes related to inflammation, apoptosis, and cellular stress responses.

Table 2: Potential Cellular Effects of this compound Based on Related Compounds

| Cellular Process/Pathway | Potential Effect | Implied Biological Outcome |

| Toll-like Receptor Signaling | Inhibition of NF-κB and IRF3 activation | Anti-inflammatory effects |

| Mitochondrial Permeability Transition | Inhibition of mPTP opening | Cytoprotection, reduction of apoptosis |

| Kinase Signaling | Modulation of protein kinase activity | Alteration of cell cycle or proliferation |

Note: The information in this table is based on activities reported for structurally similar compounds and represents potential, not confirmed, effects of this compound.

Applications in Chemical Biology and Medicinal Chemistry Research

2-(4-(Difluoromethyl)phenyl)pyrrolidine as a Privileged Scaffold for Drug Discovery

A "privileged scaffold" is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. The 2-phenylpyrrolidine (B85683) motif is considered a privileged structure due to its presence in a wide range of biologically active compounds. The difluoromethyl group (CF₂H) is a bioisostere of hydroxyl, thiol, or amine groups and can act as a lipophilic hydrogen bond donor, enhancing target affinity and specificity.

The synthesis of analogues of this compound is crucial for establishing structure-activity relationships (SAR). By systematically modifying the pyrrolidine (B122466) ring, the phenyl ring, and the difluoromethyl group, chemists can probe the key interactions between the molecule and its biological target. For instance, the synthesis of a series of 3,4-disubstituted pyrrolidine acid analogs has been explored to develop potent dual PPARα/γ agonists for the potential treatment of type 2 diabetes. nih.gov While this study did not specifically include the this compound core, it highlights a common strategy for SAR exploration of the pyrrolidine scaffold.

In a different context, the synthesis and SAR of pyrrolotriazine-4-one analogues as Eg5 inhibitors have been described, with many analogues showing potent inhibitory activities in both enzymatic and cellular assays. These studies demonstrate how modifications to a core scaffold containing a pyrrolidine-like structure can lead to the identification of potent and selective inhibitors.

| Compound/Analog Series | Target | Key Findings from SAR Studies |

| 3,4-disubstituted pyrrolidine acids | PPARα/γ | The cis-3R,4S isomer was identified as the preferred stereochemistry for potent dual agonism. nih.gov |

| Pyrrolotriazine-4-ones | Eg5 | Substitutions on the pyrrolotriazine core led to potent inhibitors of Eg5 ATPase and cell proliferation. |

This table is based on research on related pyrrolidine structures and illustrates common SAR strategies.

Once a lead compound is identified from SAR studies, further optimization is necessary to improve its potency, selectivity, and pharmacokinetic properties for preclinical development. This often involves fine-tuning the substituents on the privileged scaffold. For example, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, a series of pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives were synthesized and evaluated. nih.govcapes.gov.br One compound from this series demonstrated high inhibitory activity, good selectivity, and favorable in vivo efficacy and pharmacokinetic profiles, making it a promising candidate for further development. nih.govcapes.gov.br

Patents in the field also reveal the extensive efforts in optimizing phenyl-pyrrolidinone derivatives. For instance, certain phenyl-2-pyrrolidinones with halogen or trifluoromethyl substituents have been investigated for their anxiolytic and antidepressive properties, indicating their activity on the central nervous system. google.com Another patent describes pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase(s) for the potential treatment of obesity and type 2 diabetes. google.com These examples underscore the therapeutic potential that can be unlocked through the strategic optimization of the phenylpyrrolidine scaffold.

Utility as a Chemical Probe for Biological System Elucidation

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold can be adapted to create such probes for investigating enzyme function and receptor-mediated pathways.

The development of enzyme inhibitors is a cornerstone of drug discovery. A study on 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP) described an enzyme inhibition assay for its determination in serum, highlighting the use of such compounds in clinical monitoring. nih.gov While not a direct analogue, this illustrates the potential for developing assays around enzyme inhibitors based on heterocyclic scaffolds.

More relevantly, a novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives were designed as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.govcapes.gov.br The high potency and selectivity of certain analogues make them valuable tools for studying the role of DPP-4 in glucose homeostasis.

The 2-phenylpyrrolidine scaffold has been incorporated into molecules targeting various receptors. For example, 2,4-disubstituted pyrroles have been investigated as dopamine (B1211576) D4 receptor partial agonists, which could be of interest for treating ADHD. nih.gov Furthermore, a study on 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine demonstrated its suppressive effects on Toll-like receptor (TLR) signaling pathways. nih.gov This compound was shown to inhibit the activation of NF-κB and IRF3, key transcription factors in the inflammatory response, suggesting its potential as a probe to study TLR-mediated inflammation. nih.gov

| Probe Compound Derivative | Biological Target | Application in Biological System Elucidation |

| 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine | Toll-like Receptors (TLRs) | Investigating the role of TLR signaling in inflammation by inhibiting NF-κB and IRF3 activation. nih.gov |

| 2,4-disubstituted pyrroles | Dopamine D4 Receptor | Studying the function of the D4 receptor and its potential role in ADHD. nih.gov |

This table provides examples of how structurally related pyrrolidine derivatives are used as chemical probes.

Contributions to Agrochemical and Materials Science Research

The applications of the this compound scaffold extend beyond the pharmaceutical realm into agrochemicals and materials science. Fluorinated compounds are of significant interest in the agrochemical industry due to their enhanced biological activity and stability. While no direct applications of this compound in agrochemicals were found, patents for agrochemical formulations often include a wide range of heterocyclic compounds, and the unique properties of this scaffold could make it a candidate for future development. google.comgoogle.com

In materials science, a pyrrolidine-fused chlorin (B1196114) derivative has been successfully incorporated into a metal-organic framework (MOF) for the development of a highly sensitive and responsive optical sensor for nitrogen dioxide (NO₂) gas. researchgate.netmdpi.com This demonstrates the potential of incorporating pyrrolidine-based structures into advanced materials for sensing applications. The combination of the pyrrolidine's structural properties and the electronic influence of the difluoromethylphenyl group could lead to novel materials with tailored functionalities.

Development of Novel Bioactive Compounds in Agricultural Science

In agricultural science, there is a continuous demand for new pesticides and herbicides to manage pests and weeds that develop resistance to existing treatments. nih.gov Fluorinated compounds have made a significant impact in this field. The introduction of fluorine, and specifically motifs like the difluoromethyl group, into molecular structures can enhance the biological activity and stability of agrochemicals. researchgate.netnih.gov

The pyrrolidine core itself is a component of various biologically active natural products and synthetic compounds, some of which have been investigated for agricultural applications. frontiersin.orgthieme.de While direct research on this compound as an agricultural agent is not extensively documented in the provided results, its structural components suggest potential. The difluoromethylphenyl moiety is a key functional fragment in modern insecticides. nih.gov Therefore, this compound serves as a valuable synthon for creating more complex molecules with potential fungicidal, insecticidal, or herbicidal properties. The development of novel diamide (B1670390) insecticides, for example, often involves combining heterocyclic structures with polyfluoro-substituted phenyl groups to achieve high efficacy. nih.gov Plant-derived bioactive compounds are also a major source of inspiration for new agrochemicals, and synthetic chemistry aims to create stable and effective analogues of these natural products. nih.gov

Incorporation into Functional Materials and Polymers

The unique chemical properties of pyrrolidine derivatives also lend themselves to applications in materials science. Pyrrolidine units have been successfully incorporated into the structure of covalent organic frameworks (COFs). mdpi.com These materials are of interest for applications such as chiral catalysis, where the pyrrolidine's stereochemistry can be used to induce high stereoselectivity in chemical reactions. mdpi.com

Furthermore, pyrrolidine-containing compounds can be used in polymer chemistry. For instance, they can be involved in the synthesis of specialized polymers and functional materials where the nitrogen atom of the pyrrolidine ring can act as a reaction site or a point of attachment. acs.orgwikipedia.org While specific examples of incorporating this compound directly into a polymer backbone were not found, the general reactivity of the pyrrolidine secondary amine allows for its potential use as a monomer or functionalizing agent. wikipedia.orgchemicalbook.com The phenyl and difluoromethyl groups would, in turn, impart specific properties, such as hydrophobicity and thermal stability, to the resulting material. The synthesis of in-chain-functionalized polymers often relies on versatile intermediates that can be quantitatively introduced into polymer backbones via methods like living anionic polymerization. researchgate.net

Comparative Analysis and Future Directions for Difluoromethylated Pyrrolidines

Structural Comparisons with Related Bioactive Pyrrolidine (B122466) Derivatives

The therapeutic potential of any pyrrolidine derivative is profoundly influenced by its three-dimensional structure, including the ring's pucker, the stereochemistry of its substituents, and the nature of those substituents. nih.gov When comparing 2-(4-(Difluoromethyl)phenyl)pyrrolidine to other bioactive pyrrolidines, several key structural features are noteworthy.

Core Scaffold and Stereochemistry: The saturated pyrrolidine ring provides a non-planar scaffold that allows for a precise spatial arrangement of substituents, which is crucial for interacting with enantioselective biological targets like proteins. nih.gov Many bioactive pyrrolidines, such as the amino acid L-proline, are chiral and are often used as building blocks for stereoselective synthesis. nih.govmdpi.com The biological profile of a drug candidate can vary significantly between different stereoisomers. nih.gov

Phenyl Substitution: The presence of a phenyl ring at the 2-position is common in centrally active compounds. However, the substitution on this ring is a critical determinant of activity. For instance, in the antifibrotic drug Pirfenidone, the specific 5-methyl-1-phenyl-2-(1H)-pyridone structure is essential for its activity. Structurally similar phenylpyrrolidine mimics that lack the pyridone core or the methyl group are devoid of antifibrotic effects, demonstrating that even subtle changes to the aromatic system or its substituents can abolish biological function. nih.gov

The Difluoromethyl Group: The difluoromethyl group on the phenyl ring of this compound is a key structural feature. It serves as a bioisostere for other groups, such as a hydroxyl or thiol, but with distinct electronic properties. Unlike the highly lipophilic trifluoromethyl (-CF3) group, the -CHF2 group has a more moderate lipophilicity and possesses a hydrogen-bond donor capability. researchgate.net This dual electronic nature allows it to engage in unique interactions with target proteins. The strong carbon-fluorine bond also enhances metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netmdpi.com

Below is a comparative table of structural features:

| Feature | This compound | L-Proline | Clemastine (Antihistamine) | Vildagliptin (Antidiabetic) |

| Core Structure | Pyrrolidine | Pyrrolidine | Pyrrolidine | Pyrrolidine |

| Key Substituent(s) | 4-(Difluoromethyl)phenyl at C2 | Carboxylic acid at C2 | 2-[2-(4-chloro-α-methylbenzhydryl)oxy]ethyl]-1-methyl at N1 | Cyano group at C2, Adamantyl-aminoacetyl at N1 |

| Aromatic System | Phenyl | None | Diphenyl (part of benzhydryl) | None |

| Fluorination | Yes (-CHF2) | No | No | Yes (in some analogues, but not Vildagliptin itself) |

| Chirality | Yes (at C2) | Yes (at C2) | Yes (multiple centers) | Yes (at C2) |

Comparative Biological Activity and Mechanistic Insights of Analogues

The biological activity of pyrrolidine derivatives is diverse, spanning applications as anticonvulsants, antivirals, anticancer agents, and antidiabetics. nih.govfrontiersin.orgnih.govresearchgate.net The specific activity is dictated by the substituents on the pyrrolidine ring and their interaction with biological targets.

Analogues of this compound can be hypothesized to interact with a range of targets, particularly within the central nervous system (CNS), due to the lipophilic nature of the fluorinated phenyl group which can facilitate crossing the blood-brain barrier. researchgate.net For example, studies on pyrrolidine-2,5-dione derivatives have identified compounds with potent anticonvulsant properties. nih.gov The mechanism often involves modulation of ion channels or neurotransmitter receptors.

The introduction of fluorine can significantly alter the mechanism and potency. In inhibitors of phenylalanine tRNA synthetase (PheRS) developed for toxoplasmosis, bicyclic pyrrolidine analogues showed that modifications to the phenyl ring directly impact enzyme inhibition. nih.gov Adding nitrogen atoms to the phenyl rings improved pharmacokinetic properties. nih.gov This suggests that for this compound, analogues with additional heteroatoms in the phenyl ring could exhibit modified target engagement and selectivity.

Furthermore, some pyrrolidine-containing compounds act as antagonists for chemokine receptors like CXCR4, which is implicated in cancer metastasis. frontiersin.org The activity of these antagonists is highly dependent on the nature of the aromatic systems attached to the pyrrolidine core. frontiersin.org This highlights a potential mechanistic avenue for difluoromethylated phenylpyrrolidines in oncology.

The table below compares the biological activities of various classes of pyrrolidine derivatives.

| Compound Class | Primary Biological Activity | General Mechanism of Action |

| Pyrrolidine-2,5-diones | Anticonvulsant | Modulation of ion channels |

| Bicyclic Pyrrolidines | Antiparasitic (Anti-Toxoplasma) | Inhibition of parasite-specific enzymes (e.g., PheRS) nih.gov |

| Pyrrolidine Sulfonamides | Antidiabetic | Inhibition of Dipeptidyl peptidase-4 (DPP-IV) frontiersin.orgnih.gov |

| Spirooxindole Pyrrolidines | Antifungal | Disruption of fungal cell integrity frontiersin.org |

| Phenylpyrrolidine Analogues | Antifibrotic (e.g., Pirfenidone) | Downregulation of pro-fibrotic signaling pathways nih.gov |

Computational Chemistry and Molecular Modeling Studies of this compound

While specific computational studies on this compound are not widely published, the methodologies of computational chemistry provide a powerful framework for understanding its properties and interactions.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. researchgate.netijrte.org For this compound, these calculations could reveal key electronic properties.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. The electronegative fluorine atoms in the -CHF2 group would create a region of negative potential, while the hydrogen atom on the same group would be slightly positive, indicating its potential for hydrogen bonding and multipolar interactions. acs.org

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netscirp.org A larger HOMO-LUMO gap generally implies higher stability. researchgate.net Calculations on similar molecules like 2,4-difluoroaniline (B146603) show how DFT can be used to determine this energy gap and predict reactivity. researchgate.net

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govarxiv.org For this compound, MD simulations would be invaluable for understanding how it interacts with a potential biological target. nih.govjmu.edu

Binding Pose and Stability: Once a potential protein target is identified, MD simulations can predict the most stable binding pose of the ligand in the protein's active site. The simulation tracks the ligand's movement over nanoseconds, and analysis of the trajectory can confirm whether the initial docked pose is stable or if the ligand shifts to a more favorable conformation.

Interaction Analysis: MD simulations allow for a detailed analysis of the non-covalent interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and unique interactions involving fluorine. nih.gov The difluoromethyl group, for example, can engage in orthogonal multipolar interactions with backbone carbonyl groups of the protein, which can significantly enhance binding affinity where traditional hydrogen bonds are not geometrically feasible. acs.org

Role of Water Molecules: Simulations can reveal the role of water molecules in the binding pocket. The ligand might displace "unhappy" water molecules, leading to an entropic gain that favors binding, a phenomenon that is particularly relevant for fluorinated compounds. nih.gov

Future Research Directions and Potential Innovations in this compound Research

The unique structural and electronic properties of this compound position it as a promising scaffold for further drug discovery efforts, particularly for complex CNS disorders. nih.govfrontiersin.orgmdpi.com

Synthesis and Screening of Analogue Libraries: Future work should focus on the synthesis of a library of analogues to establish a clear structure-activity relationship (SAR). Modifications could include:

Varying the substitution pattern on the phenyl ring (e.g., moving the -CHF2 group or adding other small substituents).

Introducing heteroatoms into the phenyl ring to create pyridyl or pyrimidinyl analogues, which can alter solubility and target interactions.

Modifying the pyrrolidine ring, for instance by adding substituents at the 3 or 4 positions or on the ring nitrogen, to explore new interaction vectors and optimize physicochemical properties.

Polypharmacology and Target Deconvolution: Many CNS drugs act on multiple targets (polypharmacology). frontiersin.org Future research could screen this compound and its analogues against a panel of CNS-related receptors, transporters, and enzymes to identify potential multi-target ligands. This approach could yield novel therapeutics for complex neuropsychiatric disorders where modulating a single target is often insufficient.

Advanced Computational Approaches: As computational power increases, more sophisticated simulations can be employed. The use of machine-learning-based force fields could enable highly accurate and longer-timescale MD simulations to better predict binding affinities and kinetics. nih.gov Quantum mechanics/molecular mechanics (QM/MM) methods could provide a highly accurate description of the electronic interactions between the difluoromethyl group and the active site of a target protein.

Exploration of New Therapeutic Areas: While the CNS is a primary area of interest, the pyrrolidine scaffold is versatile. frontiersin.orgnih.gov Given the diverse activities of pyrrolidine derivatives, future studies could explore the potential of this compound class in other areas such as oncology, infectious diseases, and metabolic disorders. The unique properties conferred by the difluoromethyl group may provide advantages in selectivity and pharmacokinetics for these indications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.